N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide
Overview
Description
N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide is an organic compound with the molecular formula C17H23NO2 It is characterized by a cyclohexene ring, an ethyl chain, and a methoxyphenyl group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide typically involves the reaction of 4-methoxyphenylacetic acid with 1-cyclohexen-1-yl ethylamine. The reaction is carried out under controlled conditions, often using a dehydrating agent such as thionyl chloride to form the corresponding acyl chloride, which then reacts with the amine to yield the desired acetamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclohexene ring to a cyclohexane ring.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of various substituted acetamides.
Scientific Research Applications
N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(1-cyclohexen-1-yl)ethyl]acetamide
- 2-Chloro-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide
Uniqueness
N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide is unique due to the presence of the methoxyphenyl group, which imparts distinct chemical and biological properties compared to its analogs
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO2/c1-20-16-9-7-15(8-10-16)13-17(19)18-12-11-14-5-3-2-4-6-14/h5,7-10H,2-4,6,11-13H2,1H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIXKSRMRGXDDEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NCCC2=CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50199079 | |
Record name | N-(2-(1-Cyclohexen-1-yl)ethyl)-2-(4-methoxyphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50199079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>41 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24788426 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
51072-34-5 | |
Record name | N-[2-(1-Cyclohexen-1-yl)ethyl]-4-methoxybenzeneacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51072-34-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2-(1-Cyclohexen-1-yl)ethyl)-4-methoxybenzeneacetamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051072345 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(2-(1-Cyclohexen-1-yl)ethyl)-2-(4-methoxyphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50199079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.754 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-(2-(1-CYCLOHEXEN-1-YL)ETHYL)-4-METHOXYBENZENEACETAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7G8A8HNZ3J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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